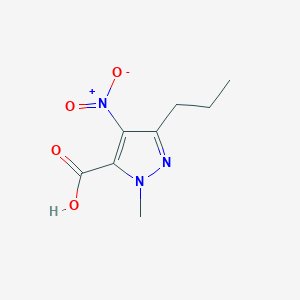

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFORSNBMYCLGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373029 | |

| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-00-6 | |

| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, notably Sildenafil. The synthesis is a two-stage process involving the initial formation of a pyrazole ring system followed by a regioselective nitration. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is primarily achieved in two sequential steps:

-

Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This initial step involves the formation of the core pyrazole structure. It is typically accomplished through a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its precursor) and a substituted hydrazine. A common route involves the Claisen condensation of diethyl oxalate and 2-pentanone, followed by cyclization with methylhydrazine and subsequent hydrolysis of the resulting ester.

-

Step 2: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The precursor acid is then subjected to nitration to introduce a nitro group at the 4-position of the pyrazole ring, yielding the final product.

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

| Step | Reaction | Key Reagents | Temperature | Reaction Time | Yield |

| 1a | Claisen Condensation & Cyclization | Diethyl oxalate, 2-pentanone, Methylhydrazine | Not Specified | Not Specified | Not Specified |

| 1b | Ester Hydrolysis | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, 6 N NaOH | 353 K | 2 hours | Not Specified |

| 2 | Nitration | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, Conc. HNO₃, Conc. H₂SO₄ | Not Specified | Not Specified | 79.6%[1] |

III. Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This synthesis is presented as a two-part process: the formation of the ethyl ester precursor followed by its hydrolysis.

Part A: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

-

Reaction Principle: This reaction is a classic example of the Knorr pyrazole synthesis. It begins with a Claisen condensation between diethyl oxalate and 2-pentanone to form an intermediate 1,3-diketoester. This intermediate is then reacted in situ with methylhydrazine, which undergoes a cyclocondensation reaction to form the pyrazole ring.

-

Experimental Procedure (General):

-

To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and 2-pentanone is added dropwise at a controlled temperature to facilitate the Claisen condensation.

-

After the formation of the diketoester, methylhydrazine is added to the reaction mixture.

-

The mixture is then refluxed until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

-

Part B: Hydrolysis to 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Reaction Principle: The ethyl ester is hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.

-

Experimental Procedure:

-

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (0.10 mol) is suspended in a 6 N aqueous sodium hydroxide solution (0.30 mol).

-

The mixture is heated to 353 K for 2 hours.

-

After cooling, the reaction mixture is diluted with water.

-

The solution is then acidified with concentrated hydrochloric acid until a precipitate forms.

-

The solid precipitate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Reaction Principle: The pyrazole ring is activated towards electrophilic substitution, and the nitration occurs regioselectively at the C4 position. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) in situ.

-

Experimental Procedure:

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product is then purified by crystallization, for example, from acetone, to yield this compound.[1]

-

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthesis pathway from the starting materials to the final product.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key synthetic intermediate, notably recognized for its role as a precursor in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and controlling the quality of subsequent active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and generalized experimental protocols.

Chemical Identity and Structure

This compound is a substituted pyrazole derivative characterized by a nitro group at the 4-position, a propyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 5-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 139756-00-6[1][3][4][5][6] |

| Molecular Formula | C₈H₁₁N₃O₄[3][4][5] |

| SMILES | CCCC1=NN(C)C(=C1--INVALID-LINK--[O-])C(=O)O[3] |

| InChI Key | GFORSNBMYCLGIE-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound based on available data.

Table 2: General Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 213.19 g/mol | [1][3][4][5][7] |

| Appearance | Yellow to Orange Solid | [3] |

| Melting Point | >107 °C | [3] |

| Density | 1.45 g/cm³ | [3] |

| Purity | >95% | [3] |

| pKa (Predicted) | 2.16 ± 0.50 | [8] |

| XLogP3-AA (Predicted) | 1.1 | [7] |

Table 3: Spectroscopic and Crystallographic Data

| Data Type | Details |

| ¹H NMR (CDCl₃) | δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH)[1][2] |

| ¹³C NMR (CDCl₃) | δ 158.58 (C=O), 149.81 (NO₂-bearing C)[1][2] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively published, the following are generalized, standard methodologies that would be employed.

Melting Point Determination

The melting point is a crucial indicator of purity. A standard capillary melting point apparatus would be utilized.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Assessment

A qualitative and quantitative solubility assessment in various solvents is critical for purification and formulation development.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

-

The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in either water-saturated octanol or octanol-saturated water.

-

Equal volumes of the octanol and aqueous phases are combined in a separatory funnel or vial.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the carboxylic acid group at different pH values, which affects its solubility and biological activity.

Methodology (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol or DMSO).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.

Logical Relationship: Role in Sildenafil Synthesis

This compound is a pivotal intermediate in the synthesis of Sildenafil. The following diagram illustrates its position within one of the common synthetic routes.

Caption: Synthetic pathway to Sildenafil highlighting the role of the title compound.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the characterization of the physicochemical properties of a novel chemical entity like this compound.

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. While a foundational set of properties has been established, further experimental determination of properties such as pKa and LogP would provide a more complete profile for this important synthetic intermediate. The provided generalized protocols offer a starting point for such investigations. A comprehensive understanding of these properties is crucial for its effective use in the synthesis of Sildenafil and other potential applications in medicinal chemistry.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound | 139756-00-6 | Benchchem [benchchem.com]

- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1][2] This document provides a comprehensive technical overview of its synthesis, chemical properties, and analytical characterization. While its primary role is a synthetic precursor, this guide also addresses the limited available information on its potential biological activities.

Chemical and Physical Properties

This pyrazole derivative possesses a unique substitution pattern that is crucial for its role in the synthesis of more complex molecules. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 139756-00-6 | [2] |

| Molecular Formula | C₈H₁₁N₃O₄ | [3] |

| Molecular Weight | 213.19 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Alternate Names | 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid, Sildenafil Citrate Impurity | [5] |

| Appearance | Yellow to Orange Solid | [] |

| Melting Point | >107 °C | [] |

| Density | 1.45 g/cm³ | [] |

| Refractive Index | 1.61 | [] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nitration of its corresponding des-nitro precursor.[2]

Synthesis of this compound

Experimental Protocol:

The synthesis is achieved through the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Under optimized conditions, this reaction yields the target compound at 79.6%.[2] While detailed, step-by-step industrial synthesis protocols are proprietary, the general transformation is well-established in the literature. The reaction involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 4-position of the pyrazole ring.

Role in Sildenafil Synthesis

This compound is a critical building block in the multi-step synthesis of Sildenafil. The carboxylic acid and nitro functional groups are subsequently modified to construct the pyrazolopyrimidinone core of the final active pharmaceutical ingredient.

Analytical Data and Characterization

The structural confirmation of this compound is supported by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and crystallographic analysis.

Spectroscopic Data

| Technique | Solvent | Key Data | Reference |

| ¹H NMR | CDCl₃ | δ 0.99–1.03 (t, J=8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J=8.0 Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1H, COOH) | [7] |

| ¹³C NMR | CDCl₃ | δ 13.79, 21.25, 29.08, 40.63, 130.87, 132.33, 149.81, 158.58 | [7] |

Crystallographic Data

X-ray crystallographic analysis has revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c.[2] The crystal structure is stabilized by intermolecular O–H⋯N hydrogen bonds.[2]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Parameters | a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, β = 101.181(11)° | [2] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, quantitative data in the public domain regarding the biological activity of this compound. Its primary significance is as a synthetic intermediate and a potential impurity in Sildenafil.[1][2] While some sources suggest potential antimicrobial and anti-inflammatory properties for pyrazole derivatives in general, no dedicated studies with quantitative metrics (e.g., IC₅₀, MIC) for this specific compound have been identified.

Due to the absence of characterized biological targets and mechanisms of action, no signaling pathways have been elucidated for this compound.

Conclusion

This compound is a well-characterized organic compound with a crucial role in the pharmaceutical industry as a key intermediate for the synthesis of Sildenafil. Its synthesis and physicochemical properties are well-documented. However, its biological activity remains largely unexplored, presenting a potential area for future research. This guide provides a foundational understanding for researchers and professionals working with this compound, either in the context of Sildenafil synthesis or in the exploration of new chemical entities.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional scientific or medical advice.

References

- 1. 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 139756-00-6 | Benchchem [benchchem.com]

- 3. This compound | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 139756-00-6 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic compound with the chemical formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol .[1] Its structural significance is underscored by its role as a crucial intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra™).[2] The precise arrangement of its substituents on the pyrazole core dictates its reactivity and suitability for further chemical transformations in drug development pipelines. This guide provides a comprehensive overview of the analytical techniques and experimental protocols required for the unambiguous structure elucidation of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 139756-00-6 |

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol [1] |

| Appearance | Yellow to Orange Solid |

| Melting Point | >107°C |

| Density | 1.45 g/cm³ |

Synthesis

The synthesis of this compound is achieved through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[2]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis is as follows:

-

Preparation of the Nitrating Mixture: A nitrating mixture is prepared by combining concentrated nitric acid (90%) and concentrated sulfuric acid (98%) in a 1:3 ratio. This should be done cautiously in an ice bath to control the exothermic reaction.

-

Nitration Reaction: The starting material, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is slowly added to the pre-cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below 10°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

A reported yield for this synthesis under optimized conditions is 79.6%.[2]

Spectroscopic and Crystallographic Data

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.99-1.03 | t | 3H | -CH₂CH₂CH ₃ |

| 1.68-1.77 | m | 2H | -CH₂CH ₂CH₃ |

| 2.86-2.90 | t | 2H | -CH ₂CH₂CH₃ |

| 4.14 | s | 3H | N-CH ₃ |

| 8.38 | br s | 1H | COOH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 13.79 | -CH₂CH₂C H₃ |

| 21.25 | -CH₂C H₂CH₃ |

| 29.08 | -C H₂CH₂CH₃ |

| 40.63 | N-C H₃ |

| 130.87 | C3-pyrazole |

| 132.33 | C4-pyrazole |

| 149.81 | C5-pyrazole |

| 158.58 | C =O |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are expected as follows:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1550 and ~1350 | N-O asymmetric and symmetric stretch (nitro group) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 213.

Expected Fragmentation Pattern:

-

Loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z 167.

-

Loss of the carboxylic acid group (-COOH, 45 Da) resulting in a fragment at m/z 168.

-

Cleavage of the propyl chain.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.5811(16) Å |

| b | 19.734(7) Å |

| c | 11.812(4) Å |

| β | 101.181(11)° |

| V | 1047.6(6) ų |

| Z | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structure Elucidation Workflow and Visualization

The logical flow of the structure elucidation process, from initial synthesis to final confirmation, is a critical aspect of chemical research. The following diagrams, generated using the DOT language, visualize this workflow and the confirmed molecular structure.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Chemical structure of this compound with atom numbering.

Conclusion

The comprehensive structural elucidation of this compound is paramount for its application in pharmaceutical synthesis. This guide has detailed the necessary synthetic and analytical protocols, from its preparation via nitration to its characterization by NMR, FT-IR, and mass spectrometry, and definitive structural confirmation by single-crystal X-ray diffraction. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development, ensuring the accurate identification and utilization of this key chemical intermediate.

References

A Comprehensive Spectroscopic and Methodological Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. This document compiles available spectroscopic data (NMR), outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for the structural elucidation of this and similar organic molecules.

Physicochemical Properties

This compound is a nitro-substituted pyrazole derivative. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol |

| CAS Number | 139756-00-6 |

| Appearance | Yellow to Orange Solid |

| Melting Point | >107°C |

| Density | 1.45 g/cm³ |

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. At present, specific experimental Infrared (IR) and Mass Spectrometry (MS) data are not widely available in public databases. Therefore, expected key spectral characteristics for IR and MS are provided based on the compound's structure.

Solvent: CDCl₃

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.10 | s | 3H | N-CH₃ |

| 2.95 | t | 2H | α-CH₂ (propyl) |

| 1.75 | sext | 2H | β-CH₂ (propyl) |

| 0.98 | t | 3H | γ-CH₃ (propyl) |

| Broad signal | br s | 1H | COOH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | COOH |

| 155.0 | C3-pyrazole |

| 140.0 | C4-pyrazole |

| 110.0 | C5-pyrazole |

| 40.0 | N-CH₃ |

| 28.0 | α-CH₂ (propyl) |

| 22.0 | β-CH₂ (propyl) |

| 13.5 | γ-CH₃ (propyl) |

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| 3100-3000 | C-H | Aromatic/Heterocyclic C-H stretch |

| 2960-2850 | C-H | Aliphatic C-H stretch (propyl & methyl) |

| 1725-1700 | C=O | Carboxylic acid C=O stretch |

| 1550-1500 & 1350-1300 | N-O | Asymmetric & Symmetric NO₂ stretch |

| 1600-1475 | C=N, C=C | Pyrazole ring stretching |

| m/z | Fragment Ion | Notes |

| 213 | [M]⁺ | Molecular ion peak |

| 196 | [M-OH]⁺ | Loss of hydroxyl radical |

| 168 | [M-COOH]⁺ | Loss of carboxylic acid group |

| 167 | [M-NO₂]⁺ | Loss of nitro group |

| 121 | [M-NO₂ - HCOOH]⁺ | Subsequent loss of formic acid |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire ¹³C NMR spectra on the same instrument. Key parameters include a 45-degree pulse width, broadband proton decoupling, and a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method:

-

Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions. This is a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: A logical workflow for the structural elucidation of organic compounds.

The Expanding Therapeutic Potential of Substituted Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1] Its remarkable structural versatility and ability to interact with a diverse range of biological targets have established it as a "privileged scaffold" in modern drug discovery.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to support ongoing research and development efforts in this dynamic field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways crucial for tumor growth and survival.[4][5][6] These compounds have been shown to inhibit kinases, modulate cell cycle progression, and induce apoptosis in a variety of cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-alkylated selanyl-1H-pyrazole | HepG2 | 15.98 | [4] |

| 2 | 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 | [4] |

| 3 | Benzimidazole-linked pyrazolo[1,5-a]pyrimidine | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | [4] |

| 4 | Phthalazine-piperazine-pyrazole conjugate | MCF7 | 0.96 | [4] |

| 5 | Phthalazine-piperazine-pyrazole conjugate | A549 | 1.40 | [4] |

| 6 | Phthalazine-piperazine-pyrazole conjugate | DU145 | 2.16 | [4] |

| 7 | Pyrazole-naphthalene derivative | MCF-7 | 2.78 ± 0.24 | [7] |

| 8 | Pyrazole benzamide | HCT-116 | 7.74‒82.49 µg/mL | [5] |

| 9 | Pyrazole benzamide | MCF-7 | 4.98‒92.62 µg/mL | [5] |

| 10 | Chromene and pyrazole fragments | K562 | 0.5 - 3.0 | [5] |

| 11 | Pyrazole-thiazolidinone hybrid | Lung cancer cell lines | 31.01% inhibition | [8] |

| 12 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 | 0.08 | [9] |

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.[4] For instance, some derivatives have been shown to be potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[4] Others target Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.[4][10]

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by substituted pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with the most notable example being the COX-2 selective inhibitor, celecoxib.[11][12] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[11]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity indices.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 13 | 4.5 | 0.02 | 225 | [11] |

| 14a | - | - | 8.22 | [7] |

| 14b | - | - | 9.31 | [7] |

| 15a | - | 19.87 (nM) | - | [13] |

| 15b | - | 39.43 (nM) | 22.21 | [13] |

| 15c | - | 61.24 (nM) | 14.35 | [13] |

| 15d | - | 38.73 (nM) | 17.47 | [13] |

| 15e | - | 39.14 (nM) | 13.10 | [13] |

Mechanism of COX Inhibition

The anti-inflammatory action of many pyrazole derivatives is rooted in their ability to inhibit the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[11]

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Substituted pyrazole derivatives (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Addition: Add the pyrazole derivatives at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD.

-

Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 16 | Pyrazoline-clubbed pyrazole | P. aeruginosa | Potent | [16] |

| 17 | Tethered thiazolo-pyrazole | MRSA | 4 | [16] |

| 18 | Imidazo-pyridine substituted pyrazole | Gram-negative strains | <1 | [16] |

| 19a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria | 62.5–125 | [17] |

| 19b | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9–7.8 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Substituted pyrazole derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.

Conclusion and Future Directions

The diverse biological activities of substituted pyrazole derivatives underscore their immense potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Future efforts should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies, as well as exploring novel biological targets and mechanisms of action. The continued investigation of this versatile scaffold is poised to yield new and effective therapeutic agents for a range of human diseases.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. srrjournals.com [srrjournals.com]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijnrd.org [ijnrd.org]

- 9. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. sciencescholar.us [sciencescholar.us]

- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orientjchem.org [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Nitro-Pyrazole Compounds: A Technical Guide for Researchers

Introduction

Pyrazole, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. The introduction of a nitro (-NO₂) group to this core structure dramatically enhances its biological activity, yielding a class of compounds known as nitro-pyrazoles with a broad therapeutic potential. These compounds have demonstrated significant efficacy as anticancer, antimicrobial, and antiparasitic agents. Their mechanism of action is multifaceted, yet often converges on the bioreduction of the nitro group, a process that generates cytotoxic reactive species. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological activities of nitro-pyrazole compounds, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in drug development.

Section 1: The Central Mechanism - Bioreduction of the Nitro Group

The cornerstone of the bioactivity of most nitro-aromatic compounds, including nitro-pyrazoles, is the enzymatic reduction of the nitro group within the target cell (e.g., a cancer cell, bacterium, or parasite). This process is typically mediated by intracellular nitroreductase enzymes, which are more active or specific in pathogenic organisms or hypoxic tumor environments compared to healthy mammalian cells.

The reduction is a multi-step process that transforms the relatively inert nitro group into highly reactive and cytotoxic intermediates:

-

Nitro Radical Anion Formation: A one-electron reduction converts the nitro group (R-NO₂) into a nitro radical anion (R-NO₂•⁻).

-

Nitroso Intermediate: A subsequent two-electron reduction and dehydration step forms a nitroso derivative (R-NO).

-

Hydroxylamine Intermediate: Further reduction yields a hydroxylamine derivative (R-NHOH).

-

Amine Formation: The final product of a complete six-electron reduction is the corresponding amine (R-NH₂).

The highly reactive nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently binding to and damaging critical cellular macromolecules, most notably DNA, leading to cell death. This bio-reductive activation is the common thread linking the diverse activities of nitro-pyrazoles.[1]

Section 2: Anticancer Mechanisms of Action

Nitro-pyrazole derivatives exert their antitumor effects through several interconnected mechanisms, primarily revolving around the induction of programmed cell death (apoptosis) and direct DNA damage.

Induction of Apoptosis

A key anticancer strategy of nitro-pyrazoles is triggering apoptosis in cancer cells.[2][3] This is often initiated by the generation of intracellular Reactive Oxygen Species (ROS), a direct consequence of the nitro-reduction cascade.[2][4]

The apoptotic pathway proceeds as follows:

-

ROS Generation: The futile cycling of the nitro radical anion can transfer electrons to molecular oxygen, generating superoxide radicals and subsequently other ROS. This creates a state of intense oxidative stress.[2][4]

-

Mitochondrial Disruption: Elevated ROS levels lead to mitochondrial membrane depolarization.[5]

-

Bcl-2/Bax Regulation: Oxidative stress modulates the expression of the Bcl-2 family of proteins. Nitro-pyrazoles have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thus shifting the cellular balance in favor of apoptosis.[5]

-

Caspase Activation: The disruption of the Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria, which activates a caspase cascade. This culminates in the activation of the executioner caspase, Caspase-3.[2][4]

-

Cell Death: Activated Caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[5]

Some derivatives also induce cell cycle arrest, for instance in the S phase or G2/M phase, preventing cancer cell proliferation.[2][4]

DNA Damage and Genotoxicity

Beyond indirect damage via ROS, the reactive intermediates formed during nitroreduction can directly interact with DNA. These electrophilic species can form covalent adducts with DNA bases, leading to strand breaks and genomic instability. This genotoxic stress is a powerful trigger for apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Cytotoxicity

The cytotoxic potential of nitro-pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3f (a dihydro-pyrazole) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [2][4] |

| Paclitaxel (Reference) | MDA-MB-468 (Breast) | 49.90 (24h), 25.19 (48h) | [2][4] |

| Pyrazole-Isolongifolanone (37) | MCF7 (Breast) | 5.21 | [5] |

| Pyrazole-Chalcone (5) | HepG2 (Liver) | 13.14 | [6] |

| Pyrazole-Chalcone (5) | MCF-7 (Breast) | 8.03 | [6] |

| Pyrazole Derivative (1) | K562 (Leukemia) | ~0.50 | [7] |

Section 3: Antimicrobial & Antiparasitic Mechanisms

The mechanism of action against microorganisms and parasites closely mirrors the anticancer effects, relying heavily on the selective activation of the nitro group by microbial nitroreductases.

Antiparasitic Action

In protozoan parasites like Leishmania and Trypanosoma, a parasite-specific Type I nitroreductase (NTR) is responsible for activating nitro-aromatic prodrugs.[1][8] This enzyme, which is absent in mammalian hosts, efficiently reduces the nitro-pyrazole to generate toxic metabolites that fragment the heterocyclic ring and produce cytotoxic species like unsaturated open-chain nitriles.[1] This selective activation ensures high toxicity to the parasite with minimal effects on the host. Different NTRs can be responsible for activating different classes of nitro-drugs (e.g., bicyclic vs. monocyclic).[9]

Antibacterial Action

In bacteria, the mechanism also involves nitroreductase-mediated activation. The resulting reactive intermediates cause widespread cellular damage. In addition to non-specific DNA damage, certain pyrazole derivatives have been shown to act as potent and specific inhibitors of essential bacterial enzymes:

-

DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, leading to the cessation of bacterial growth.[10][11][12][13]

Quantitative Data: Antimicrobial Activity

The efficacy of antibacterial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrids | MRSA | 4 | [12] |

| Pyrazole-Imidazole-Triazole Hybrids | S. aureus, E. coli, P. aeruginosa | low µmol/mL range | [12] |

| Coumarin-Substituted Pyrazoles | S. aureus, P. aeruginosa | 1.56 - 6.25 | [12] |

| Pyrazole Derivatives (General) | Gram-positive/negative strains | 12.5 | [12] |

Section 4: Other Key Mechanisms - Enzyme Inhibition

Beyond their role as bioreductive prodrugs, the pyrazole scaffold itself is a potent inhibitor of several key mammalian enzymes.

-

Alcohol Dehydrogenase (ADH): Pyrazole is a classical competitive inhibitor of liver ADH, binding to the enzyme's active site and preventing the oxidation of alcohols.[14]

-

Nitric Oxide Synthase (NOS): Certain derivatives, such as 1H-pyrazole-1-carboxamidines, are potent, competitive inhibitors of all three NOS isoforms (nNOS, eNOS, iNOS).

-

Cytochrome P450 2E1 (CYP2E1): Pyrazole has a dual interaction with CYP2E1. It is a known inducer of the enzyme, which can increase oxidative stress.[15] However, it can also act as a direct inhibitor.[16]

Section 5: Key Experimental Protocols

Verifying the mechanisms of action described above requires specific cellular and biochemical assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of IC₅₀ values.

-

Cell Plating: Seed cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[6][17]

-

Compound Treatment: Treat cells with various concentrations of the nitro-pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).[6][17]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for ~4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Measurement: Read the absorbance of the solution on a microplate reader (typically at 570 nm). Cell viability is proportional to the absorbance.[6]

Intracellular ROS Detection (DCFH-DA Assay)

This assay uses a fluorescent probe to measure overall intracellular ROS levels.

-

Cell Culture: Culture adherent cells in a multi-well plate.

-

Compound Treatment: Treat cells with the nitro-pyrazole compound for the desired time.

-

Probe Loading: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (e.g., 10-25 µM) for 30-45 minutes at 37°C.[18][19][20][21] Cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH.[18][20]

-

Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][20]

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ≈ 485/530 nm).[19] The intensity is proportional to the amount of ROS.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the key executioner caspase in apoptosis.

-

Cell Lysis: Induce apoptosis in cells with the test compound. Lyse the cells using a chilled lysis buffer and collect the supernatant (cytosolic extract) after centrifugation.[22][23][24]

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing DTT.[22][23]

-

Substrate Addition: Add the Caspase-3 colorimetric substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours. If Caspase-3 is active in the lysate, it will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[24]

-

Measurement: Measure the absorbance at 400-405 nm. The absorbance is directly proportional to the Caspase-3 activity.[22]

DNA Damage Detection (Alkaline Comet Assay)

This sensitive technique visualizes and quantifies DNA strand breaks in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

-

Embedding: Mix cells with low-melting-point agarose and pipette onto a specialized microscope slide. Allow to solidify.[25][26][27][28][29]

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind DNA "nucleoids".[25][29]

-

Alkaline Unwinding: Place slides in a high pH alkaline electrophoresis buffer to unwind the DNA, exposing single- and double-strand breaks.[28][29]

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments, having lost their supercoiling, migrate out of the nucleoid towards the anode, forming a "comet tail".[25][29]

-

Staining & Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope.

-

Analysis: Use imaging software to quantify the intensity of the comet tail relative to the head. A longer, brighter tail indicates more extensive DNA damage.[25]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. mdpi.com [mdpi.com]

- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]

- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. doc.abcam.com [doc.abcam.com]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. bioquochem.com [bioquochem.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. mpbio.com [mpbio.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. rndsystems.com [rndsystems.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Comet assay - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid as a Sildenafil Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a critical process-related impurity and key intermediate in the synthesis of the active pharmaceutical ingredient (API) sildenafil. This document details its chemical properties, synthesis, and the analytical methodologies for its detection and quantification in sildenafil drug substances. Furthermore, it explores the toxicological considerations based on available data for related compounds and outlines the regulatory landscape for impurity control. Experimental protocols for synthesis and analysis are provided, alongside visual representations of synthetic pathways and the biological mechanism of action of sildenafil to offer a complete resource for researchers and professionals in drug development and quality control.

Introduction

Sildenafil, the active ingredient in Viagra®, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its clinical efficacy in treating erectile dysfunction and pulmonary arterial hypertension is well-established. The manufacturing process of sildenafil, like any synthetic API, can result in the formation of impurities that must be identified, quantified, and controlled to ensure the safety and quality of the final drug product.

One such critical process-related impurity is This compound (CAS No. 139756-00-6). This compound is a key intermediate in the synthesis of the pyrazole core of the sildenafil molecule. Its presence in the final API can indicate incomplete reaction or inadequate purification. This guide will delve into the technical details of this specific impurity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 139756-00-6 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O₄ | [1][2] |

| Molecular Weight | 213.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow to Orange Solid | |

| Melting Point | >107°C | |

| Density | 1.45 g/cm³ | |

| Refractive Index | 1.61 |

Synthesis and Formation as an Impurity

This compound is synthesized during the multi-step production of sildenafil. It is formed through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[3]

Synthetic Pathway

The formation of this intermediate is a crucial step in building the pyrazole moiety of sildenafil. The general synthetic scheme is as follows:

Mechanism of Formation as an Impurity

The presence of this compound as an impurity in the final sildenafil drug substance is typically due to:

-

Incomplete Reaction: If the subsequent amidation step to form 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is not driven to completion, the unreacted carboxylic acid intermediate can be carried through the synthetic sequence.

-

Inadequate Purification: Insufficient purification of the subsequent intermediates or the final sildenafil API may fail to remove residual amounts of this starting material.

Control of reaction conditions, such as temperature and reaction time, and robust purification methods are essential to minimize the levels of this impurity.

Experimental Protocols

Synthesis of this compound

This protocol is based on established nitration procedures for pyrazole carboxylic acids.[4][5]

Materials:

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid and heat the mixture to 50°C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the pyrazole solution over at least 2 hours, maintaining the reaction temperature between 50 and 55°C.

-

After the addition is complete, stir the reaction mixture for 8 hours at 50°C.

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by adding it to cold water (4°C) over 1 hour, ensuring the temperature does not exceed 25°C.

-

The product will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of sildenafil and its impurities, including this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 290 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

Sample Preparation:

-

Accurately weigh a known amount of the sildenafil drug substance.

-

Dissolve the sample in a suitable diluent (e.g., the mobile phase).

-

Filter the solution through a 0.45 µm filter before injection.

Data Presentation

The following tables summarize the available quantitative data for the analysis of sildenafil and its impurities. It is important to note that specific LOD and LOQ values for this compound are not consistently reported in the literature and are often grouped with other impurities.

Table 1: Representative HPLC Retention Times

| Compound | Retention Time (min) |

| Sildenafil | ~3.5 - 7.3 |

| This compound | Varies depending on the specific method; generally elutes earlier than sildenafil. |

| Other Sildenafil Impurities | Variable |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sildenafil (as a reference)

| Parameter | Value (µg/mL) | Reference |

| LOD | 0.4221 | [6] |

| LOQ | 1.2792 | [6] |

Note: These values are for sildenafil citrate and serve as a general reference for the sensitivity of the analytical methods. The LOD and LOQ for the specific impurity would need to be determined during method validation.

Mandatory Visualizations

Sildenafil Synthesis Workflow

This diagram illustrates the general workflow for the synthesis and purification of sildenafil, highlighting the stage where this compound is introduced.

Sildenafil's Mechanism of Action: cGMP Signaling Pathway

Sildenafil exerts its therapeutic effect by inhibiting PDE5, which leads to an increase in cGMP levels and subsequent smooth muscle relaxation.

Toxicological and Regulatory Considerations

Toxicological Profile

There is limited publicly available toxicological data specifically for this compound. However, the toxicological assessment of related compounds, such as nitropyrazoles, indicates a potential for cytotoxicity and genotoxicity.[7] Some studies on pyrazole derivatives have shown a range of biological activities, and the introduction of a nitro group can sometimes be associated with mutagenic or carcinogenic properties. Therefore, controlling the level of this impurity in the final drug product is of high importance.

Regulatory Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products, following the International Council for Harmonisation (ICH) guidelines. According to ICH Q3A(R2), impurities present at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be identified and characterized. For a drug like sildenafil with a maximum daily dose of 100 mg, the qualification threshold for an impurity is 0.2% or 2 mg total daily intake, whichever is lower.[3] Any impurity exceeding this threshold must have its safety established through appropriate toxicological studies.

Conclusion

This compound is a significant process-related impurity in the synthesis of sildenafil. Its effective control is paramount to ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its chemical properties, synthesis, analytical detection methods, and regulatory context. The provided experimental protocols and diagrams serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality assurance of sildenafil. Further research into the specific toxicology of this impurity is warranted to establish a more comprehensive safety profile.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 5. erowid.org [erowid.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrazole-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous successful drugs. Among these, pyrazole-5-carboxylic acids and their derivatives hold a prominent position, serving as key intermediates and pharmacophores in a multitude of therapeutic agents. This in-depth technical guide explores the discovery and historical development of this crucial chemical scaffold, detailing the seminal synthetic methodologies, presenting key quantitative data, and illustrating their impact on drug discovery through the lens of prominent examples.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The history of pyrazoles is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the 1880s. In 1883, Knorr reported the first synthesis of a pyrazole derivative, a pyrazolone, from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the systematic exploration of this new class of heterocyclic compounds.[1][4]

While Knorr's initial work focused on pyrazolones, the synthesis of pyrazole itself was achieved by Hans von Pechmann in 1898 through the reaction of acetylene with diazomethane.[5] This reaction is a classic example of a 1,3-dipolar cycloaddition.[5]

The first synthesis of a pyrazole bearing a carboxylic acid functional group can be traced back to the late 19th century. In 1889, Buchner accomplished the synthesis of pyrazole by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, indicating that pyrazole carboxylic acids were among the earliest derivatives to be prepared.[6] The Pechmann pyrazole synthesis, when employing diazoacetic esters with acetylenes, also provided a direct route to pyrazolecarboxylic acid derivatives.[5]

A significant early milestone in the application of this scaffold was the synthesis of the first steroidal pyrazole, cholest-4-eno[3,2-c]pyrazole-5'-carboxylic acid, by Ruzicka and colleagues in 1938.[2] This work demonstrated the potential of fusing the pyrazole-5-carboxylic acid moiety with complex biologically relevant molecules.

Foundational Synthetic Methodologies

The two classical and most enduring methods for the synthesis of the pyrazole core, and by extension pyrazole-5-carboxylic acids, are the Knorr synthesis and the Pechmann synthesis.

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4] To obtain a pyrazole-5-carboxylic acid, a β-ketoester is a common choice for the 1,3-dicarbonyl component. The reaction typically proceeds under acidic or basic conditions and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A variation of this reaction using a β-ketoester leads to a pyrazolone, which exists in tautomeric equilibrium with a hydroxypyrazole.[1]

The general workflow for obtaining a pyrazole-5-carboxylic acid via the Knorr synthesis is a two-step process: first, the synthesis of a pyrazole-5-carboxylate ester, followed by its saponification.

Caption: Workflow for Knorr Synthesis of Pyrazole-5-Carboxylic Acid.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis offers an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5] To synthesize pyrazole-5-carboxylic acid derivatives, a diazoacetic ester can be reacted with an alkyne. This method is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to achieve via the Knorr synthesis. The reaction mechanism involves the initial formation of a 3H-pyrazole intermediate which then tautomerizes to the aromatic pyrazole.[5]

Quantitative Data on Synthesis

The yields of pyrazole-5-carboxylic acid synthesis can vary significantly depending on the specific substrates and reaction conditions. The following tables summarize representative yields for the Knorr and Pechmann methodologies.

Table 1: Representative Yields for the Knorr Synthesis of Pyrazole-5-Carboxylate Esters

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |